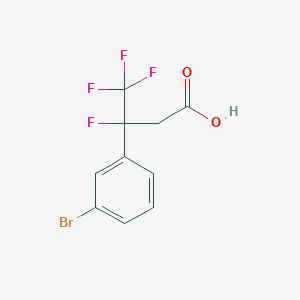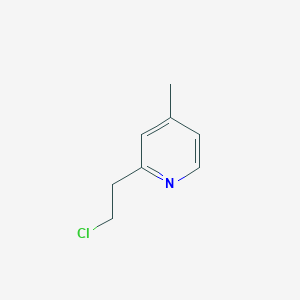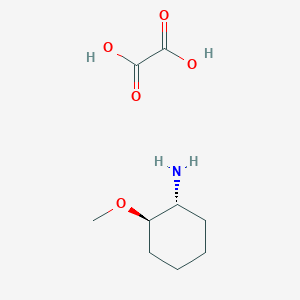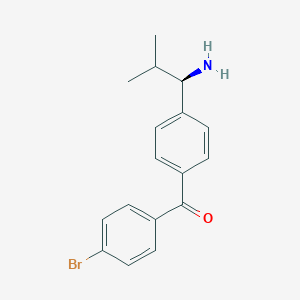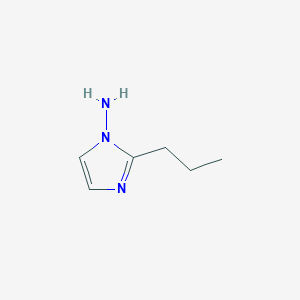
2-Propyl-1H-imidazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1H-imidazol-1-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a propyl group attached to the second carbon of the imidazole ring and an amine group attached to the first nitrogen. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1H-imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-propylamine with glyoxal and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1H-imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated imidazoles.
Scientific Research Applications
2-Propyl-1H-imidazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Propyl-1H-imidazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-1H-imidazole: Another imidazole derivative with a methyl group instead of a propyl group.
2-Phenyl-1H-imidazole: Contains a phenyl group at the second position.
1H-Benzimidazole: A fused ring system with a benzene ring attached to the imidazole.
Uniqueness: 2-Propyl-1H-imidazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-propylimidazol-1-amine |
InChI |
InChI=1S/C6H11N3/c1-2-3-6-8-4-5-9(6)7/h4-5H,2-3,7H2,1H3 |
InChI Key |
CGHRMZDFQGHOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


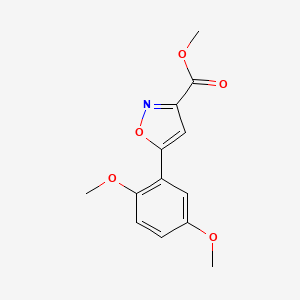
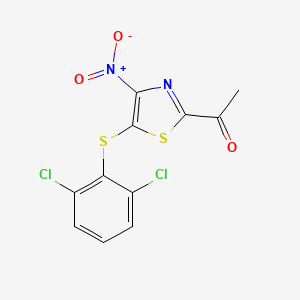
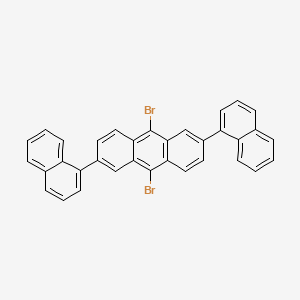
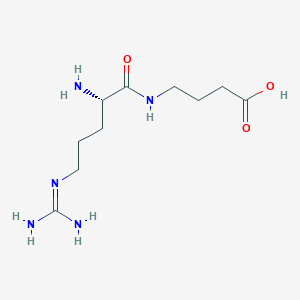
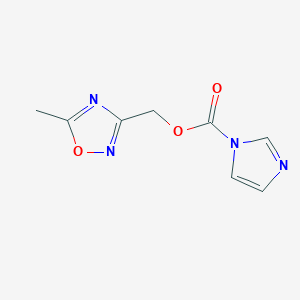
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
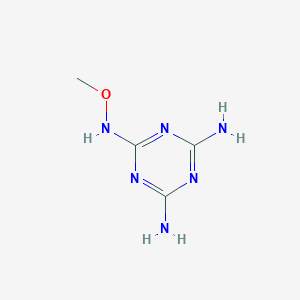

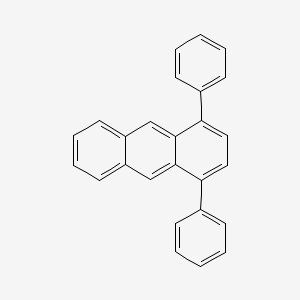
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
